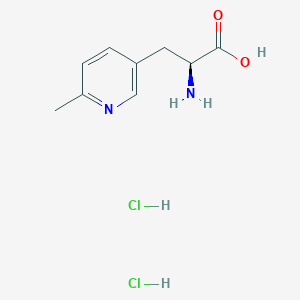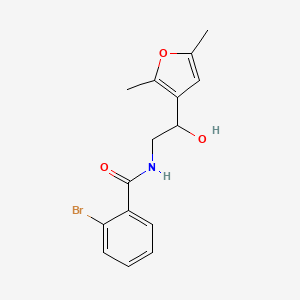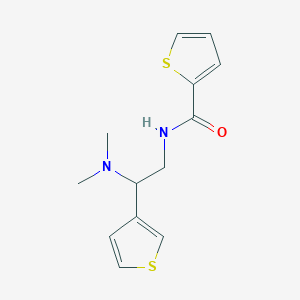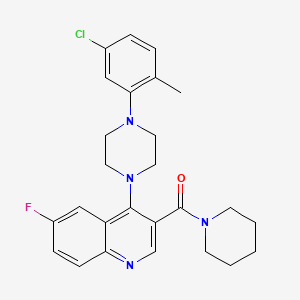
(S)-2-Amino-3-(6-methylpyridin-3-yl)propanoic acid dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Amino-3-(6-methylpyridin-3-yl)propanoic acid dihydrochloride is a useful research compound. Its molecular formula is C9H14Cl2N2O2 and its molecular weight is 253.12. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Activity
A key application of derivatives of this compound is in anticancer research. A study found significant in vitro anticancer activities for certain synthesized compounds related to (S)-2-Amino-3-(6-methylpyridin-3-yl)propanoic acid dihydrochloride. These compounds showed active cytotoxic properties against different cancer cell lines, suggesting potential utility in cancer treatment (Saad & Moustafa, 2011).
Photochemical Dimerization
The compound's derivatives have been studied for their photochemical dimerization properties. Ultraviolet irradiation of derivatives led to the formation of dimers, with potential implications for the development of novel chemical entities (Taylor & Kan, 1963).
Asymmetric Biocatalysis
In the context of drug research, β-amino acids derived from this compound have been used in asymmetric biocatalysis. This process is crucial for producing enantiopure compounds, which are important in pharmaceutical development (Li et al., 2013).
Bone Turnover and Osteoporosis
Derivatives of this chemical have been identified as antagonists of the αvβ3 receptor, showing promise in the treatment of osteoporosis. These compounds demonstrated efficacy in in vivo models of bone turnover (Coleman et al., 2004).
Fluorescence Derivatization
This compound's derivatives have been used in fluorescence derivatization of amino acids. Such derivatization is useful in biochemical assays and can enhance the detection of specific molecules (Frade et al., 2007).
Enzymatic Synthesis
The compound has been utilized in enzymatic synthesis, particularly in creating (S)-amino acids which are key intermediates for certain pharmaceuticals. This process leverages the specificity and efficiency of enzymes for synthesizing high-purity compounds (Chen et al., 2011).
Mecanismo De Acción
Target of Action
Similar compounds have been used in suzuki–miyaura coupling reactions , which suggests that this compound might interact with palladium complexes in the context of carbon–carbon bond formation .
Mode of Action
In the context of suzuki–miyaura coupling reactions, organoboron reagents like this compound can undergo transmetalation with palladium (ii) complexes . This process involves the transfer of an organic group from boron to palladium .
Biochemical Pathways
It’s worth noting that suzuki–miyaura coupling reactions, which this compound may participate in, are widely used in organic synthesis . This suggests that the compound could potentially influence a variety of biochemical pathways depending on the specific context of its use.
Pharmacokinetics
Similar compounds have been used in drug development, suggesting that this compound might have desirable pharmacokinetic properties.
Result of Action
Given its potential use in suzuki–miyaura coupling reactions , it’s likely that this compound could contribute to the formation of new carbon–carbon bonds, thereby influencing the structure and properties of other molecules.
Action Environment
It’s worth noting that the success of suzuki–miyaura coupling reactions, which this compound may participate in, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . This suggests that the compound might exhibit good stability and efficacy under a variety of environmental conditions.
Propiedades
IUPAC Name |
(2S)-2-amino-3-(6-methylpyridin-3-yl)propanoic acid;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.2ClH/c1-6-2-3-7(5-11-6)4-8(10)9(12)13;;/h2-3,5,8H,4,10H2,1H3,(H,12,13);2*1H/t8-;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLUDLSKFJNVNDE-JZGIKJSDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)CC(C(=O)O)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=C(C=C1)C[C@@H](C(=O)O)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z)-N-(4-ethylphenyl)-5-(hydroxymethyl)-2-[(4-iodophenyl)imino]-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2481280.png)
![6H-benzo[b][1,4]benzodioxepin-8-amine](/img/structure/B2481281.png)
![methyl N-[(E)-(1,2-diphenylindol-3-yl)methylideneamino]carbamodithioate](/img/structure/B2481282.png)
![2-[3-(6-Oxo-3-pyridin-4-ylpyridazin-1-yl)azetidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2481285.png)


![(Z)-ethyl 2-((2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate](/img/structure/B2481291.png)
![7-benzyl-N-[3-(1H-imidazol-1-yl)propyl]-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2481294.png)




![5-[(1,3-Benzodioxol-5-ylamino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2481300.png)
